3-O-Benzyl-16-O-benzoyl 16-Epiestriol 3-O-Benzyl-16-O-benzoyl 16-Epiestriol
Brand Name: Vulcanchem
CAS No.: 1315629-96-9
VCID: VC0136041
InChI: InChI=1S/C32H34O4/c1-32-17-16-26-25-15-13-24(35-20-21-8-4-2-5-9-21)18-23(25)12-14-27(26)28(32)19-29(30(32)33)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,18,26-30,33H,12,14,16-17,19-20H2,1H3/t26-,27-,28+,29+,30+,32+/m1/s1
SMILES: CC12CCC3C(C1CC(C2O)OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Molecular Formula: C32H34O4
Molecular Weight: 482.62

3-O-Benzyl-16-O-benzoyl 16-Epiestriol

CAS No.: 1315629-96-9

Cat. No.: VC0136041

Molecular Formula: C32H34O4

Molecular Weight: 482.62

* For research use only. Not for human or veterinary use.

3-O-Benzyl-16-O-benzoyl 16-Epiestriol - 1315629-96-9

Specification

CAS No. 1315629-96-9
Molecular Formula C32H34O4
Molecular Weight 482.62
IUPAC Name [(8R,9S,13S,14S,16S,17R)-17-hydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] benzoate
Standard InChI InChI=1S/C32H34O4/c1-32-17-16-26-25-15-13-24(35-20-21-8-4-2-5-9-21)18-23(25)12-14-27(26)28(32)19-29(30(32)33)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,18,26-30,33H,12,14,16-17,19-20H2,1H3/t26-,27-,28+,29+,30+,32+/m1/s1
Standard InChI Key DRFRYFTUEIVIQI-LKVABKQTSA-N
SMILES CC12CCC3C(C1CC(C2O)OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator